molecular formula C16H17N3O4S B4726761 2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide

2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide

Cat. No. B4726761
M. Wt: 347.4 g/mol
InChI Key: HMTZVMOBCKLBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide, commonly known as PSB-0739, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as non-nucleoside inhibitors, which are known to target viral replication and have been used in the development of antiviral drugs.

Mechanism of Action

PSB-0739 acts as a non-competitive inhibitor of the Mpro enzyme, which is involved in the processing of the viral polyproteins. This leads to the inhibition of viral replication and the suppression of viral load. PSB-0739 has also been shown to have a high selectivity index, which means that it has minimal toxicity to host cells.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have a significant impact on viral replication and has been found to be effective against a wide range of viruses. The compound has been shown to have minimal toxicity to host cells, making it a promising candidate for the development of antiviral drugs. PSB-0739 has also been shown to have a high selectivity index, which means that it has minimal toxicity to host cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of PSB-0739 is its potent inhibitory activity against viral replication. The compound has been extensively characterized and has been shown to be effective against a wide range of viruses. However, one of the limitations of PSB-0739 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the research on PSB-0739. One possible direction is the optimization of the compound for clinical use, including the development of drug delivery systems and the evaluation of its safety and efficacy in humans. Another possible direction is the exploration of the compound's potential applications in the treatment of other viral infections, including emerging viruses such as SARS-CoV-2. Additionally, further research is needed to better understand the mechanism of action of PSB-0739 and to identify potential drug targets for the development of new antiviral drugs.

Scientific Research Applications

PSB-0739 has been studied extensively for its potential application in the treatment of viral infections, particularly those caused by coronaviruses. Studies have shown that PSB-0739 is a potent inhibitor of the main protease (Mpro) of coronaviruses, which is essential for viral replication. PSB-0739 has also been shown to be effective against other viruses, including dengue virus and chikungunya virus.

properties

IUPAC Name

2-[3-(benzenesulfonamido)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-16(21)13-8-4-5-9-14(13)19-15(20)10-11-18-24(22,23)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H2,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTZVMOBCKLBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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